molecular formula C15H15NO3 B8696750 4-(hydroxymethyl)-N-(2-methoxyphenyl)benzamide

4-(hydroxymethyl)-N-(2-methoxyphenyl)benzamide

Cat. No.: B8696750
M. Wt: 257.28 g/mol
InChI Key: GKLGWWHFWABNEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(hydroxymethyl)-N-(2-methoxyphenyl)benzamide is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

4-(hydroxymethyl)-N-(2-methoxyphenyl)benzamide

InChI

InChI=1S/C15H15NO3/c1-19-14-5-3-2-4-13(14)16-15(18)12-8-6-11(10-17)7-9-12/h2-9,17H,10H2,1H3,(H,16,18)

InChI Key

GKLGWWHFWABNEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloromethyl-N-(2-methoxyphenyl)benzamide (500 mg, 1.81 mmol) and precipitated calcium carbonate (970 mg, 9.7 mmol) were suspended in a dioxane-water (1:1) mixture solution (9 ml) and subjected to 25 hours of heating under reflux. After adding THF (25 ml) and filtering off the formed insoluble materials, the organic solvent was removed by evaporation. The thus obtained residue was extracted with ethyl acetate, and the resulting organic layer was washed with saturated brine and dried on anhydrous magnesium sulfate. After removing the solvent by evaporation, the resulting colorless solid material was purified by subjecting it to a silica gel column chromatography (ether:hexane=3:1), thereby obtaining 411 mg (88.3%) of the title compound in the form of colorless crystals.
Name
4-Chloromethyl-N-(2-methoxyphenyl)benzamide
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
970 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
9 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
88.3%

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